REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:25]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8]
|
Name
|
|
Quantity
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933 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
834 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by charging into a four-neck, 5-liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
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Type
|
CUSTOM
|
Details
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A reflux condenser, a thermometer, an addition funnel, and a nitrogen inlet tube were attached to the flask
|
Type
|
ADDITION
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Details
|
was added dropwise over a period of about one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 90° C
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for four hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The excess phenol was removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
absorption bands at 830 and 750 cm-1 m which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |